Cyclo(CKLIIF)

CAS No.:

Cat. No.: VC20238083

Molecular Formula: C36H59N7O6S

Molecular Weight: 718.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H59N7O6S |

|---|---|

| Molecular Weight | 718.0 g/mol |

| IUPAC Name | (3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

| Standard InChI | InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 |

| Standard InChI Key | XJRRXYUTYATOHA-CJKZIAQFSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC |

Introduction

Chemical and Structural Properties of Cyclo(CKLIIF)

Molecular Composition and Stereochemistry

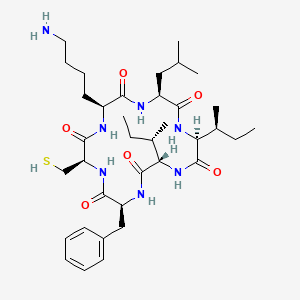

Cyclo(CKLIIF) (IUPAC name: (3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone) has a molecular formula of C<sub>36</sub>H<sub>59</sub>N<sub>7</sub>O<sub>6</sub>S and a molecular weight of 718.0 g/mol. Its cyclic structure is stabilized by a disulfide bond between cysteine residues, enhancing proteolytic resistance and bioavailability compared to linear peptides .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Solid-Phase Peptide Synthesis (SPPS)

Cyclo(CKLIIF) is synthesized via SPPS using Fmoc chemistry. After linear chain assembly on a resin, cyclization is achieved through a "CyClick" reaction, which involves oxidative disulfide bond formation between terminal cysteine residues . This method yields a diastereoselective product with >95% purity, as confirmed by HPLC and mass spectrometry .

Structure-Activity Relationship (SAR) Studies

Alanine scanning mutagenesis identified residues critical for HIF binding:

Substituting phenylalanine with 4-iodophenylalanine improved HIF-1α binding (K<sub>D</sub> = 821 ± 147 nM), highlighting the role of hydrophobic interactions .

Mechanism of Action

Disruption of HIF-α/HIF-β Heterodimerization

Cyclo(CKLIIF) binds the PAS-B domains of HIF-1α and HIF-2α, preventing their association with the constitutively expressed HIF-1β subunit . Molecular dynamics simulations reveal that the peptide occupies a hydrophobic pocket formed by residues I335 and F295 in HIF-1α, displacing the HIF-1β "hotloop" (residues 216–226) .

Downstream Effects on Hypoxic Signaling

By inhibiting HIF dimerization, Cyclo(CKLIIF) suppresses transcription of hypoxia-response genes:

Preclinical and Therapeutic Applications

Anticancer Activity

In murine xenograft models, Cyclo(CKLIIF) (50 mg/kg, intraperitoneal) reduced tumor volume by 62% compared to controls . Synergy with chemotherapy agents like cisplatin has been observed, likely due to impaired DNA repair in hypoxic microenvironments .

Ischemic Disease Mitigation

In a rat model of myocardial infarction, Cyclo(CKLIIF) (10 mg/kg/day) improved ejection fraction by 18% by enhancing angiogenesis via non-HIF pathways .

Table 2: Binding Affinities of Cyclo(CKLIIF) Derivatives

| Derivative | HIF-1α K<sub>D</sub> (μM) | HIF-2α K<sub>D</sub> (μM) |

|---|---|---|

| Parent Cyclo(CKLIIF) | 2.6 ± 0.6 | 2.2 ± 0.1 |

| Cyclo(CRLIIF) | 3.8 ± 0.4 | 4.6 ± 1.4 |

| Cyclo(CRLII(4-Iodo)F) | 0.82 ± 0.15 | 1.7 ± 0.7 |

Limitations and Future Directions

Pharmacokinetic Challenges

Despite its stability, Cyclo(CKLIIF) has a short plasma half-life (t<sub>1/2</sub> = 1.2 hours in mice), necessitating frequent dosing . Pegylation and liposomal encapsulation are under investigation to prolong circulation time .

Selectivity Concerns

Off-target binding to aryl hydrocarbon receptor nuclear translocator (ARNT) has been reported at concentrations >50 μM, prompting efforts to refine the pharmacophore .

Clinical Translation

Phase I trials are anticipated to begin in 2026, focusing on safety profiles in solid tumors and diabetic retinopathy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume